molecular formula C17H23N7O4 B609001 Methyltetrazine-PEG4-Azide CAS No. 1802908-04-8

Methyltetrazine-PEG4-Azide

Cat. No.: B609001
CAS No.: 1802908-04-8
M. Wt: 389.42
InChI Key: AHJFUODPROPZLF-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . The azide group in the this compound can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .

Biochemical Pathways

The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .

Biochemical Analysis

Biochemical Properties

Methyltetrazine-PEG4-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in activity-based protein profiling (ABPP), a method that allows the identification and visualization of enzyme activities within complex biological systems . In this context, this compound acts as a bioorthogonal handle for imaging enzyme activities in situ .

Cellular Effects

This compound influences cell function by enabling the visualization of enzyme activities, such as those of proteases, in cell lysates and live cells . This allows researchers to distinguish between active and inactive enzyme species

Molecular Mechanism

The mechanism of action of this compound involves its reaction with the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This process is facilitated by the compound’s electrophilic warhead . The tetrazine moiety allows visualization of the captured enzyme activity by means of inverse electron demand Diels Alder ligation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation. Current research suggests that the compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Transport and Distribution

Its hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .

Scientific Research Applications

Methyltetrazine-PEG4-Azide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .

Properties

IUPAC Name

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFUODPROPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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